5-Ethynyl-3,3'-bipyridine
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Overview
Description
5-Ethynyl-3,3’-bipyridine: is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including materials science, coordination chemistry, and organic electronics. The ethynyl group at the 5-position of one of the pyridine rings introduces unique electronic properties, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-3,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyridine with an ethynyl-containing boronic acid or ester . The reaction conditions generally include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as dimethylformamide) under an inert atmosphere.
Industrial Production Methods: Industrial production of 5-Ethynyl-3,3’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Additionally, the purification processes, such as recrystallization or chromatography, are scaled up to handle larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-3,3’-bipyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, can be used.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 5-Ethynyl-3,3’-bipyridine is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology and Medicine: In biological research, bipyridine derivatives are explored for their potential as therapeutic agents due to their ability to interact with metal ions and biological macromolecules. They are investigated for their antimicrobial, anticancer, and enzyme inhibition properties .
Industry: In the industrial sector, 5-Ethynyl-3,3’-bipyridine is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes. Its unique electronic properties make it suitable for use in optoelectronic devices .
Mechanism of Action
The mechanism of action of 5-Ethynyl-3,3’-bipyridine largely depends on its role as a ligand in coordination complexes. The nitrogen atoms in the pyridine rings coordinate with metal centers, influencing the electronic properties and reactivity of the metal. This coordination can enhance the catalytic activity of the metal center, making the complex effective in various chemical transformations .
Comparison with Similar Compounds
3,3’-Bipyridine: Lacks the ethynyl group, resulting in different electronic properties.
5,5’-Bis(ethynyl)-2,2’-bipyridine: Contains ethynyl groups at both 5-positions, leading to different coordination and electronic characteristics.
2,2’-Bipyridine: A widely used ligand in coordination chemistry, but without the ethynyl group, it has different reactivity and applications.
Uniqueness: 5-Ethynyl-3,3’-bipyridine is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for the synthesis of complex molecules and the development of advanced materials .
Properties
IUPAC Name |
3-ethynyl-5-pyridin-3-ylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-2-10-6-12(9-14-7-10)11-4-3-5-13-8-11/h1,3-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWFTMWRJHWZDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CN=C1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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